(6-Chloro-4-cyanopyridin-2-YL)acetic acid
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Overview
Description
(6-Chloro-4-cyanopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and an acetic acid moiety attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-cyanopyridin-2-YL)acetic acid typically involves the reaction of 6-chloro-4-cyanopyridine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production process while ensuring high product quality. The use of advanced catalytic systems and optimized reaction conditions are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: (6-Chloro-4-cyanopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other derivatives .
Scientific Research Applications
(6-Chloro-4-cyanopyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (6-Chloro-4-cyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and cyano groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Cyanoacetamide derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Chloroacetic acid: This compound has a similar chloro group and is used in various chemical reactions.
Uniqueness: (6-Chloro-4-cyanopyridin-2-YL)acetic acid is unique due to the combination of its functional groups and the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
Molecular Formula |
C8H5ClN2O2 |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(6-chloro-4-cyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-5(4-10)1-6(11-7)3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
UBUNGGSNGNLVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)Cl)C#N |
Origin of Product |
United States |
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